3-formyl-4-oxo-4H-chromen-6-yl acetate

Description

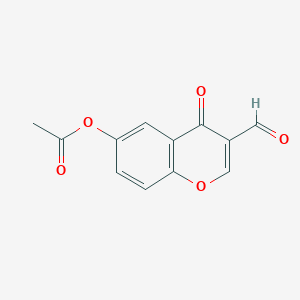

Structure

3D Structure

Properties

IUPAC Name |

(3-formyl-4-oxochromen-6-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-7(14)17-9-2-3-11-10(4-9)12(15)8(5-13)6-16-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBXNPPDAKBRIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-formyl-4-oxo-4H-chromen-6-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the robust and efficient two-step synthesis of 3-formyl-4-oxo-4H-chromen-6-yl acetate, a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic approach involves the initial Vilsmeier-Haack formylation of 2',5'-dihydroxyacetophenone to construct the core 3-formyl-6-hydroxychromone scaffold, followed by a straightforward acetylation to yield the target compound. This document provides a deep dive into the underlying reaction mechanisms, causality behind experimental choices, and detailed, field-proven protocols for synthesis, purification, and characterization. The content is structured to empower researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis and application of this important chromone derivative.

Introduction and Strategic Overview

The chromone (4H-1-benzopyran-4-one) framework is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of a formyl group at the 3-position and an acetate group at the 6-position of the chromone ring system creates a molecule with unique electronic properties and multiple points for further chemical modification. The aldehyde functionality at C-3 is a versatile handle for the synthesis of more complex heterocyclic systems through condensation and cycloaddition reactions.[3][4] The 6-acetoxy group can influence the molecule's solubility, bioavailability, and potential for metabolic activation.

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence, as illustrated below. This strategy was devised for its efficiency, high yields, and the commercial availability or straightforward preparation of the starting materials.

Caption: Overall synthetic strategy for this compound.

Mechanistic Insights and Rationale

Step 1: The Vilsmeier-Haack Reaction

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][5] In this context, it facilitates the construction of the chromone ring and the simultaneous introduction of the formyl group at the C-3 position. The reaction proceeds through the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the enol form of 2',5'-dihydroxyacetophenone. The electron-donating hydroxyl groups on the aromatic ring of the acetophenone activate it towards electrophilic attack. The subsequent cyclization and dehydration steps lead to the formation of the stable 3-formyl-6-hydroxychromone ring system.

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Step 2: Acetylation

The final step of the synthesis involves the acetylation of the phenolic hydroxyl group at the 6-position of the chromone ring. This is a standard esterification reaction that can be readily achieved using common acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base. The base, typically pyridine or triethylamine, serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid). This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocols

Preparation of Starting Material: 2',5'-Dihydroxyacetophenone

While commercially available, 2',5'-dihydroxyacetophenone can also be prepared from hydroquinone via a two-step process involving diacetylation followed by a Fries rearrangement. A detailed procedure for the Fries rearrangement of hydroquinone diacetate to 2',5'-dihydroxyacetophenone is well-documented in the chemical literature.[7]

Step 1: Synthesis of 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde

Materials:

-

2',5'-Dihydroxyacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (e.g., 20 mL).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

With vigorous stirring, slowly add phosphorus oxychloride (e.g., 2.5 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent. A thick, often colored, complex will form.

-

To this mixture, add a solution of 2',5'-dihydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

A solid precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde as a solid.

Step 2: Synthesis of this compound

Materials:

-

6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde

-

Acetic anhydride

-

Pyridine, anhydrous

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde (1.0 equivalent) in anhydrous pyridine or a mixture of an aprotic solvent like DCM and a catalytic amount of pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of cold water or 1 M HCl.

-

If DCM was used as the solvent, transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

If pyridine was used as the solvent, it can be removed under high vacuum. The residue can then be taken up in a suitable organic solvent and washed as described above.

-

The crude this compound can be purified by recrystallization or column chromatography to afford the pure product.

Characterization Data

The structural elucidation of the synthesized compounds should be performed using standard spectroscopic techniques.

Table 1: Key Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected IR Absorption Bands (cm⁻¹) |

| 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₆O₄ | 190.15 | δ 9.5-10.5 (s, 1H, -CHO), δ 8.0-8.5 (s, 1H, H-2), aromatic protons, δ ~10.0 (br s, 1H, -OH) | ~3200-3400 (O-H stretch), ~1680-1700 (C=O, aldehyde), ~1640-1660 (C=O, pyrone) |

| This compound | C₁₂H₈O₅ | 232.19[8] | δ 9.5-10.5 (s, 1H, -CHO), δ 8.0-8.5 (s, 1H, H-2), aromatic protons, δ ~2.3 (s, 3H, -OCOCH₃) | ~1760-1780 (C=O, ester), ~1680-1700 (C=O, aldehyde), ~1640-1660 (C=O, pyrone) |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise positions of IR absorption bands, will depend on the solvent used and the specific instrument.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging the Vilsmeier-Haack reaction for the construction of the key 3-formyl-6-hydroxychromone intermediate, followed by a standard acetylation, this synthetic route offers an efficient and reliable method for obtaining this valuable compound. The provided mechanistic insights and detailed experimental procedures are intended to equip researchers in the fields of organic synthesis, medicinal chemistry, and drug development with the necessary tools to successfully synthesize and further explore the potential of this and related chromone derivatives.

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]

- Ghosh, C. K., & Chakrabarty, A. (2015). 4-Oxo-4H-chromene-3-carboxaldehyde in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 52(5), 1215-1238.

-

Organic Syntheses. 2,5-dihydroxyacetophenone. Coll. Vol. 3, p.288 (1955); Vol. 28, p.42 (1948). Available at: [Link]

- Chahal, P., et al. (2017). Synthesis, Spectroscopic Characterization and Antimicrobial Studies of Schiff Base Derived from 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde and its Transition Metal Complexes. International Journal of Pharmaceutical Sciences and Research, 8(8), 3471-3476.

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

- Patel, R. V., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 291-303.

- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Available at: [Link]

- Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.

- Lacova, M., et al. (1997). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 2(1), 19-29.

-

ResearchGate. (2025). Synthesis of substituted 3-formyl chromones. Available at: [Link]

-

ResearchGate. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Available at: [Link]

- Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 8(1), 1339-1350.

-

Semantic Scholar. (2021). Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate | Request PDF. Available at: [Link]

- Ishikawa, H., et al. (2014). 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198.

- Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2920.

-

ResearchGate. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Available at: [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to 3-formyl-4-oxo-4H-chromen-6-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-formyl-4-oxo-4H-chromen-6-yl acetate, bearing the CAS number 69155-77-7, is a member of the 3-formylchromone class of heterocyclic compounds.[1][2] This guide provides a comprehensive technical overview of this molecule, synthesizing available data on its chemical characteristics, synthesis, and potential biological activities. While specific research on the 6-yl acetate derivative is limited, this document extrapolates from the broader knowledge of 3-formylchromones to offer valuable insights for researchers in medicinal chemistry and drug discovery. The chromone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological effects, including antimicrobial, antiviral, and anticancer activities. The presence of a reactive 3-formyl group and a 6-acetoxy substituent on this scaffold suggests a unique potential for chemical modification and biological interaction. This guide will delve into the established synthetic routes, physicochemical properties, and known biological applications of related compounds, providing a solid foundation for future research and development involving this compound.

Introduction: The Significance of the 3-formylchromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of many biologically active compounds. The introduction of a formyl group at the 3-position creates a highly versatile intermediate, 3-formylchromone, which has garnered significant interest due to its synthetic utility and diverse pharmacological properties. These properties are attributed to the electron-deficient nature of the pyrone ring and the reactivity of the α,β-unsaturated aldehyde system.

This compound, as a specific derivative, combines the key features of the 3-formylchromone core with a 6-acetoxy group. This substitution can influence the molecule's electronic properties, solubility, and metabolic stability, potentially modulating its biological activity. This guide aims to provide a detailed technical resource on this compound, drawing from the extensive research on the broader family of 3-formylchromones to illuminate its potential.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 69155-77-7 | [1] |

| Molecular Formula | C₁₂H₈O₅ | [1][2] |

| Molecular Weight | 232.19 g/mol | [1][2] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. | Inferred from related compounds |

Synthesis and Purification

The primary and most efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction .[3][4] This reaction involves the formylation of a substituted 2-hydroxyacetophenone using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Synthetic Pathway

The synthesis of this compound would proceed via the Vilsmeier-Haack reaction of 2-hydroxy-5-acetoxyacetophenone. The causality behind this choice is the established efficacy of this one-pot reaction for constructing the 3-formylchromone scaffold with good yields. The reaction mechanism involves the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the activated aromatic ring of the acetophenone derivative.[5]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is a self-validating system as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization to ensure high purity.

Materials:

-

2-hydroxy-5-acetoxyacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 5°C. This step generates the Vilsmeier reagent.

-

After the addition is complete, add 2-hydroxy-5-acetoxyacetophenone to the reaction mixture.

-

Allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A solid precipitate of this compound should form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.

Biological Activities and Potential Applications

The 3-formylchromone scaffold is associated with a wide spectrum of biological activities. While specific studies on the 6-acetoxy derivative are lacking, the known activities of related compounds provide a strong basis for predicting its potential applications.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of substituted 3-formylchromones against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Anticancer and Cytotoxic Activity

Several 3-formylchromone derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives are well-documented. The 3-formyl group can potentially enhance this activity by interacting with key inflammatory mediators.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for assessing the biological activity of this compound.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the compound, providing a quantitative measure of its antibacterial potency.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the broader class of 3-formylchromones. Its synthesis via the well-established Vilsmeier-Haack reaction is straightforward, providing a solid starting point for its investigation. Based on the extensive literature on related compounds, it is highly probable that this derivative possesses significant biological activities, particularly in the areas of antibacterial and anticancer research.

Future research should focus on the comprehensive characterization of its physicochemical properties and the systematic evaluation of its biological profile. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. Elucidating the specific mechanism of action of this compound and its derivatives will be crucial for its potential development as a therapeutic agent. Furthermore, the reactive 3-formyl group serves as a synthetic handle for the creation of a diverse library of derivatives, enabling structure-activity relationship (SAR) studies to optimize its biological effects.

References

- Nandgaonkar, P. A., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.

- Lacova, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Molecules, 2(4), 168-178.

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 3-Formyl-4-oxo-4H-chromen-6-yl Acetate

Executive Summary

3-Formyl-4-oxo-4H-chromen-6-yl acetate (CAS: 69155-77-7), also known as 6-acetoxy-3-formylchromone , represents a critical scaffold in heterocyclic chemistry and drug discovery. Distinguished by its "push-pull" electronic system, this molecule features three distinct electrophilic centers: the C-2 position, the C-4 carbonyl, and the C-3 formyl group. This monograph provides a rigorous analysis of its molecular architecture, validated synthetic protocols, and reactivity profile, specifically targeting its application in mitochondrial complex III modulation and heterocycle synthesis.

Structural Characterization & Electronic Properties

Molecular Architecture

The core structure consists of a benzopyrone (chromone) ring substituted at the C-6 position with an acetoxy group and at the C-3 position with a formyl group. The 6-acetoxy substituent exerts a weak withdrawing effect via induction but can donate electron density through resonance, modulating the reactivity of the pyrone ring.

| Property | Value |

| Molecular Formula | C₁₂H₈O₅ |

| Molecular Weight | 232.19 g/mol |

| Melting Point | 154–155 °C |

| Appearance | Crystalline Solid |

Spectroscopic Signature

The following spectral data serves as a validation standard for synthesized batches. The presence of three carbonyl peaks in the IR spectrum is diagnostic.

Table 1: Diagnostic Spectral Data

| Technique | Signal Assignment | Data Points |

| ¹H NMR (400 MHz, DMSO-d₆) | Aldehyde (-CHO) | δ 10.40 (s, 1H) |

| C-2 Proton | δ 8.55 (s, 1H) | |

| Aromatic H-5 | δ 8.34 (d, 1H) | |

| Aromatic H-7/H-8 | δ 7.27 (d, 1H), 7.40 (s, 1H) | |

| Acetate (-CH₃) | δ 2.39 (s, 3H) | |

| FT-IR (Nujol) | Acetate C=O | 1769 cm⁻¹ |

| Formyl C=O | 1696 cm⁻¹ | |

| Pyronyl C=O | 1647 cm⁻¹ |

Data sourced from Rukovitsina et al. [1].[1]

Synthetic Protocol: Vilsmeier-Haack Formylation

The most robust synthesis of this compound utilizes the Vilsmeier-Haack reaction. This method is preferred over direct oxidation due to its ability to simultaneously construct the pyrone ring and install the formyl group.

Reaction Mechanism

The reaction proceeds via the electrophilic attack of the Vilsmeier reagent (chloroiminium ion) on the acetyl group of 2-hydroxy-5-acetoxyacetophenone, followed by cyclization.

Figure 1: Mechanistic pathway for the synthesis of this compound via Vilsmeier-Haack conditions.

Experimental Methodology

Reagents: 2-Hydroxy-5-acetoxyacetophenone (10 mmol), DMF (dry, excess), POCl₃ (30 mmol).

-

Preparation of Vilsmeier Reagent: In a flame-dried flask under argon, cool anhydrous DMF (10 mL) to 0°C. Add POCl₃ dropwise with vigorous stirring. Allow the complex to form for 30 minutes.

-

Substrate Addition: Dissolve 2-hydroxy-5-acetoxyacetophenone in minimal DMF and add dropwise to the Vilsmeier reagent, maintaining temperature < 5°C.

-

Cyclization: Warm the mixture to room temperature, then heat to 60°C for 6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Work-up: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A precipitate should form immediately.

-

Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol to yield pale yellow needles.

Critical Control Point: Temperature control during POCl₃ addition is vital to prevent charring and side-product formation.

Reactivity Profile & Applications

The 3-formylchromone scaffold is a "chemical chameleon," capable of reacting as an electrophile at multiple sites.[2] The 6-acetoxy group adds a layer of metabolic relevance (esterase sensitivity) but remains stable under mild condensation conditions.

Electrophilic Sites & Nucleophilic Attack

-

C-2 Position: Highly electrophilic (soft center). Susceptible to attack by amines and thiols, often leading to ring opening (Michael addition-elimination).

-

Formyl Group (-CHO): Hard electrophile. Undergoes Knoevenagel condensation with active methylenes or Schiff base formation with primary amines.

Figure 2: Divergent reactivity pathways of the 3-formylchromone core.[1]

Biological Application: Mitochondrial Complex III

Research indicates that derivatives of 3-formylchromone possess regulatory activity on mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase).[1]

-

Mechanism: The chromone core mimics ubiquinone structures, potentially interacting with the Q-cycle sites.

-

Structure-Activity Relationship (SAR): While the 6-acetoxy derivative shows activity, studies suggest that bulky lipophilic groups (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) attached via Knoevenagel condensation at the 3-position significantly enhance efficacy in restoring mitochondrial function during cerebral ischemia [1].

References

-

Rukovitsina, V. M., et al. (2022). "Synthesis and study of the effect of 3-substituted chromone derivatives on changes in the activity of mitochondrial complex III." Journal of Research in Pharmacy, 26(2), 413-424.

-

Ibrahim, M. A., et al. (2024).[3] "Nucleophilic reactions with 3-formylchromones: A decade update." Synthetic Communications.

- Hekal, M. H., & Abu El-Azm, F. S. (2018). "3-Formylchromone: A Versatile Building Block in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.

Sources

The Privileged Scaffold: A Technical Guide to 3-Formylchromone Derivatives in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 3-formylchromone (3-FC) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple congeners, the 3-FC moiety possesses a unique electrophilic profile characterized by three reactive centers: the C-2 position (Michael acceptor), the C-3 formyl group (condensation), and the pyrone ring (nucleophilic ring-opening).

This guide serves as a technical blueprint for researchers leveraging 3-FC in drug discovery. It moves beyond basic synthesis to explore the causality of reactivity , detailed Structure-Activity Relationships (SAR) in xanthine oxidase (XO) inhibition and oncology, and provides self-validating experimental protocols .

Part 1: The Chemical Engine – Reactivity & Synthesis

The utility of 3-FC stems from its ability to act as a chemical chameleon. It is not merely a final product but a high-energy intermediate.

The Vilsmeier-Haack Architecture

The industry-standard synthesis involves the Vilsmeier-Haack formylation of 2'-hydroxyacetophenones. This is not a simple formylation; it is a cascade reaction involving formylation followed by cyclization.

Mechanism of Action:

-

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium species (Vilsmeier reagent).

-

Nucleophilic Attack: The acetyl group of 2'-hydroxyacetophenone attacks the Vilsmeier reagent.

-

Cyclization: The phenolic hydroxyl group attacks the resulting intermediate, closing the pyrone ring while simultaneously installing the aldehyde at C-3.

Visualization: The Synthetic Pathway

The following diagram illustrates the Vilsmeier-Haack logic flow and subsequent derivatization potential.

Caption: Logical flow of 3-formylchromone synthesis via Vilsmeier-Haack and downstream derivatization vectors.

Part 2: Therapeutic Vectors & SAR

Xanthine Oxidase (XO) Inhibition

Hyperuricemia (Gout) is driven by XO. 3-FC derivatives are potent non-purine XO inhibitors. They function by mimicking the transition state of the substrate (xanthine) within the molybdenum cofactor active site.

Critical SAR Insights:

-

Planarity is King: The chromone ring must remain planar to slot into the hydrophobic channel of XO.

-

C-6/C-7 Substitution: Electron-withdrawing groups (e.g., -Cl, -NO₂) at C-6 enhance activity by increasing the electrophilicity of the ring system, strengthening interactions with Arg880 in the active site.

-

Schiff Base Extension: Extending the C-3 position with bulky aryl-hydrazones often boosts potency (IC₅₀ in nanomolar range) by accessing the secondary pocket of the enzyme.

Table 1: Comparative SAR of 3-FC Derivatives against Xanthine Oxidase

| Compound ID | Structure / Substitution | IC₅₀ (µM) | Mechanism of Inhibition |

| Allopurinol | Standard Drug | 10.41 | Competitive (Suicide Substrate) |

| 3-FC | Parent Scaffold | > 50.0 | Weak Competitive |

| 6-Cl-3-FC | 6-Chloro substituted | 2.10 | Mixed-Type |

| FC-Hydrazone A | 3-FC + 4-hydroxybenzohydrazide | 0.87 | Mixed-Type / Hydrophobic Binding |

| FC-Schiff B | 3-FC + 3-aminoquinoline | 0.45 | Strong Affinity to Arg880 |

Data Source: Synthesized from recent literature reviews [1, 5, 8].

Oncology: The DNA Intercalation Vector

In cancer therapy, 3-FC Schiff bases (specifically thiosemicarbazones) act as Topoisomerase II inhibitors . The planar tricyclic system intercalates between DNA base pairs, while the "tail" (the hydrazone moiety) locks the enzyme-DNA complex, triggering apoptosis.

Part 3: Experimental Workflows

Protocol A: High-Yield Synthesis of 3-Formylchromone

Rationale: This protocol utilizes the Vilsmeier-Haack reaction.[1][2][3] Temperature control is critical to prevent polymerization of the Vilsmeier reagent.

Reagents:

-

2'-Hydroxyacetophenone (10 mmol)

-

DMF (Dimethylformamide, dry) (30 mmol)

-

POCl₃ (Phosphorus oxychloride) (11 mmol)

Step-by-Step Methodology:

-

Reagent Prep: In a 3-neck round-bottom flask under N₂ atmosphere, cool dry DMF (3 eq) to 0°C using an ice-salt bath.

-

Activation: Add POCl₃ (1.1 eq) dropwise over 20 minutes. Critical: Maintain internal temperature below 5°C. A white/yellowish semi-solid (Vilsmeier salt) will form. Stir for 30 mins.

-

Addition: Dissolve 2'-hydroxyacetophenone (1 eq) in minimum DMF and add dropwise to the Vilsmeier salt.

-

Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2 hours, then heat to 50°C for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Hydrolysis: Pour the reddish viscous syrup onto 200g of crushed ice with vigorous stirring. The Vilsmeier adduct hydrolyzes, precipitating the aldehyde.

-

Isolation: Neutralize slightly with saturated NaHCO₃ (to pH 6-7). Filter the pale yellow solid.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

-

Expected Yield: 80-85%.

-

Validation: ¹H NMR (DMSO-d₆): Singlet at ~10.1 ppm (CHO), Singlet at ~8.9 ppm (H-2).

-

Protocol B: Synthesis of 3-FC Schiff Base (XO Inhibitor Candidate)

Rationale: Acid-catalyzed condensation. The removal of water drives the equilibrium toward the imine.

Reagents:

-

3-Formylchromone (from Protocol A) (1 mmol)

-

Aromatic Primary Amine (e.g., 4-aminobenzoic acid) (1 mmol)

-

Ethanol (absolute) (10 mL)

-

Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-FC in hot absolute ethanol.

-

Condensation: Add the amine and catalytic acetic acid.

-

Reflux: Reflux the mixture for 4–6 hours.

-

Work-up: Cool to RT. The Schiff base typically precipitates as a colored solid (yellow/orange).

-

Purification: Filter and wash with cold ethanol. Recrystallize from methanol.

Protocol C: In Vitro Xanthine Oxidase Inhibition Assay

Rationale: Spectrophotometric measurement of uric acid formation at 295 nm.

Workflow:

-

Buffer: 50 mM Phosphate buffer (pH 7.5).

-

Enzyme Prep: Xanthine Oxidase (bovine milk) solution (0.05 U/mL).

-

Substrate: Xanthine solution (150 µM).

-

Assay:

-

Mix 1 mL Buffer + 10 µL Inhibitor (DMSO stock).

-

Add 10 µL Enzyme. Incubate at 25°C for 10 mins.

-

Initiate reaction with 20 µL Xanthine substrate.

-

-

Measurement: Monitor Absorbance at 295 nm for 10 minutes.

-

Calculation: % Inhibition =

.[4]

Part 4: Biological Mechanism Visualization

The following diagram details the interaction logic between 3-FC derivatives and the Xanthine Oxidase active site, explaining the structural requirements for potency.

Caption: Molecular interaction map detailing the binding mode of 3-FC derivatives within the Xanthine Oxidase active site.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Methylchromone and 3-Formylchromone. Retrieved from

-

Khan, K. M., et al. (2009).[5] Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

-

Ghumbre, S. K., et al. (2022). Synthesis and Biological Evaluation... of a Schiff Base Derived from 3-formylchromone. Anti-Infective Agents.[3][6] Retrieved from

-

Reis, J., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Retrieved from

-

Nawrot-Modranka, J., et al. (2006). In vivo antitumor activity of 3-formylchromone derivatives. Archiv der Pharmazie. Retrieved from

-

Zhao, P., et al. (2025).[7] Inhibition of Xanthine Oxidase by Phenolic Acids: Kinetic and Molecular Simulation. MDPI Molecules. Retrieved from

-

Fais, A., et al. (2025).[8] Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PMC. Retrieved from

-

Rajanna, K. C., et al. (2012). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones. International Journal of Chemical Kinetics. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciforum.net [sciforum.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Frontiers | Chromene flavanones from Dalea boliviana as xanthine oxidase inhibitors: in vitro biological evaluation and molecular docking studies [frontiersin.org]

- 5. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in chromone-based copper( ii ) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00590B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Vilsmeier-Haack Formylation for the Synthesis of 3-Formylchromones

Abstract: This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of chromone precursors, a cornerstone reaction for accessing 3-formylchromones. These products are highly valuable intermediates in medicinal chemistry and drug development, serving as versatile synthons for a diverse range of complex heterocyclic systems.[1][2][3] We will delve into the underlying reaction mechanism, provide a detailed and field-proven experimental protocol, and discuss the reaction's scope, limitations, and critical parameters for success. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this powerful formylation technique.

Introduction: The Strategic Importance of 3-Formylchromones

Chromones (4H-1-benzopyran-4-ones) represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory and antidiabetic properties.[3][4][5] The introduction of a formyl (-CHO) group at the C3 position of the chromone nucleus dramatically enhances its synthetic utility.[6] The resulting 3-formylchromones are not merely derivatives; they are powerful bifunctional building blocks. The aldehyde group allows for condensation reactions, while the C2 position is susceptible to nucleophilic attack, enabling the construction of various fused heterocyclic systems.[1]

The Vilsmeier-Haack reaction is an efficient, mild, and economical method for the formylation of reactive aromatic and heteroaromatic substrates.[7][8] Its application to chromone synthesis, typically starting from 2-hydroxyacetophenones, provides a direct and high-yielding route to 3-formylchromones, which are key intermediates for further molecular elaboration.[2][9]

Reaction Mechanism: A Stepwise View of Formylation

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution onto the aromatic substrate, followed by hydrolysis.[10][11]

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the oxygen atom of N,N-dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates an intermediate that subsequently eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[12][13][14]

Stage 2: Electrophilic Attack and Cyclization In the context of chromone synthesis from a 2-hydroxyacetophenone precursor, the Vilsmeier reagent serves a dual purpose. The reaction proceeds via an initial formylation, followed by an intramolecular cyclization which builds the pyrone ring. The electron-rich aromatic ring of the 2-hydroxyacetophenone attacks the Vilsmeier reagent. The resulting intermediate undergoes cyclization and subsequent elimination to form the chromone ring system with the formyl group at the C3 position.

Stage 3: Hydrolysis The reaction mixture contains an iminium salt intermediate. During the aqueous workup, this intermediate is hydrolyzed to liberate the final aldehyde product, 3-formylchromone.[11][15]

Caption: Vilsmeier-Haack reaction mechanism for 3-formylchromone synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a substituted 3-formylchromone starting from the corresponding substituted 2-hydroxyacetophenone.

3.1. Materials and Equipment

-

Reagents: Substituted 2-hydroxyacetophenone, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Crushed ice, Deionized water, Ethanol (for recrystallization).

-

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with hotplate, ice-water bath, condenser, thermometer, Buchner funnel and flask, standard laboratory glassware.

-

Safety: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. The quenching step is highly exothermic and must be performed with extreme caution.[13]

3.2. Step-by-Step Procedure

-

Vilsmeier Reagent Preparation:

-

In a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place anhydrous DMF (see Table 1 for stoichiometry).

-

Cool the flask to 0°C using an ice-water bath.

-

Slowly add POCl₃ (see Table 1) dropwise to the stirred DMF via the dropping funnel. Crucially, maintain the internal temperature below 10°C throughout the addition. [13] The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. The mixture may become a thick, pale-yellow to pinkish solid or slurry.

-

-

Reaction with Substrate:

-

Add the substituted 2-hydroxyacetophenone (1.0 eq) to the flask. This can be done neat if it is a liquid or as a concentrated solution in a minimal amount of anhydrous DMF if it is a solid.[2][9]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature overnight, or gently heat as required (see Table 1). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Prepare a large beaker containing a substantial amount of crushed ice and water.

-

With vigorous stirring and cooling , very slowly and carefully pour the reaction mixture onto the crushed ice. This hydrolysis step is highly exothermic and will generate HCl gas. Perform this step with extreme caution in the back of the fume hood.

-

Continue stirring the resulting slurry until all the ice has melted and the intermediate has fully hydrolyzed. A solid precipitate should form.

-

Isolate the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-formylchromone.[9]

-

Dry the purified product under vacuum. Characterize the final product by standard analytical techniques (¹H NMR, IR, Mass Spectrometry) and determine the melting point.[9][16]

-

Quantitative Data and Reaction Parameters

The stoichiometry and reaction conditions can be optimized depending on the specific substrate. The following table provides a general guideline for typical reaction parameters.

| Parameter | Recommended Value/Range | Rationale & Expert Notes |

| Substrate | Substituted 2-Hydroxyacetophenone | Electron-donating groups on the ring generally facilitate the reaction. |

| Substrate:DMF Ratio | 1 : 10 (mol/mol) | DMF acts as both reagent and solvent. A sufficient excess ensures fluidity. |

| Substrate:POCl₃ Ratio | 1 : 2.5 (mol/mol) | An excess of POCl₃ is used to ensure complete formation of the Vilsmeier reagent.[9] |

| Reagent Addition Temp. | 0 - 10°C | Critical for controlling the exothermic formation of the Vilsmeier reagent.[13] |

| Reaction Temperature | Room Temp. to 60°C | Highly activated substrates react at room temp. Less reactive ones may need gentle heating.[17] |

| Reaction Time | 12 - 24 hours | Typically run overnight for convenience and to ensure complete conversion. |

| Typical Yield | 70 - 90% | Yields are generally good to excellent for this transformation.[2] |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Caption: Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Conclusion and Outlook

The Vilsmeier-Haack reaction is a robust and indispensable tool for the synthesis of 3-formylchromones. The resulting aldehydes are pivotal intermediates, enabling access to a vast chemical space of fused heterocyclic compounds with significant potential in drug discovery.[18] By carefully controlling the reaction temperature during reagent formation and performing a cautious aqueous workup, this protocol can be reliably executed to achieve high yields of the desired products. The versatility of the 3-formyl group ensures its continued importance in the design and synthesis of novel bioactive molecules.

References

- Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

- REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences.

-

3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. [Link]

-

Synthesis, Reaction and Theoretical Study of 3-Formylchromones. ResearchGate. [Link]

-

Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link]

-

Vilsmeier reagent - Wikipedia. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. Journal of Physical Organic Chemistry. [Link]

-

Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review). ResearchGate. [Link]

-

Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett. [Link]

-

Vilsmeier haack reaction. Slideshare. [Link]

-

Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. SCIRP. [Link]

-

Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. [Link]

-

Vilsmeier haack rxn. Slideshare. [Link]

-

Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

-

Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one. RSC Publishing. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

3-Formylchromones: potential antiinflammatory agents. PubMed. [Link]

-

Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. ResearchGate. [Link]

-

Catalytic Vilsmeier-Haack Type Formylation of Indoles. Organic Syntheses. [Link]

Sources

- 1. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]

- 5. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 17422-74-1: 3-Formylchromone | CymitQuimica [cymitquimica.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 18. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Formyl-4-oxo-4H-chromen-6-yl Acetate in Cancer Research

Executive Summary

This guide details the experimental application of 3-formyl-4-oxo-4H-chromen-6-yl acetate (6-Ac-3FC) in oncology research. While chromone derivatives are historically significant, this specific acetate-protected aldehyde serves a dual function in modern drug discovery:

-

Privileged Scaffold: A highly reactive intermediate for synthesizing nitrogen-containing heterocycles (Schiff bases, pyrazoles) with enhanced anticancer potency.

-

Pro-drug Candidate: A lipophilic precursor to 6-hydroxy-3-formylchromone, capable of modulating the STAT3/SHP-2 signaling axis.

This document provides validated protocols for chemical derivatization and biological evaluation, specifically targeting Hepatocellular Carcinoma (HCC) and Triple-Negative Breast Cancer (TNBC) models.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | (3-formyl-4-oxo-4H-chromen-6-yl) acetate |

| Molecular Formula | C₁₂H₈O₅ |

| Molecular Weight | 232.19 g/mol |

| Key Functional Groups | C-3 Formyl (Aldehyde), C-6 Acetoxy (Ester), C-4 Keto (Michael Acceptor) |

| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water/PBS |

| Stability | Susceptible to hydrolysis at C-6 and oxidation at C-3; store at -20°C under inert gas. |

Mechanism of Action: The STAT3/SHP-2 Axis

The therapeutic potential of 3-formylchromone derivatives lies in their ability to disrupt the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical driver of tumor proliferation and metastasis.

Mechanistic Pathway

Unlike direct kinase inhibitors, the 3-formylchromone scaffold acts indirectly:

-

Cell Entry: The 6-acetoxy group enhances lipophilicity, facilitating passive diffusion across the cell membrane.

-

Bioactivation: Intracellular esterases hydrolyze the acetate, releasing the active 6-hydroxyl species.

-

SHP-2 Elevation: The compound upregulates SHP-2 (Src homology region 2 domain-containing phosphatase-1).

-

Dephosphorylation: SHP-2 dephosphorylates STAT3 at Tyr705 and Ser727.

-

Transcriptional Arrest: Dephosphorylated STAT3 fails to dimerize and translocate to the nucleus, halting the transcription of anti-apoptotic genes (Bcl-xL, Cyclin D1).

Pathway Visualization

Figure 1: Mechanism of Action. The 6-acetoxy derivative acts as a membrane-permeable precursor, leading to SHP-2 mediated silencing of STAT3 signaling.

Synthetic Application Protocols

The C-3 formyl group is a "chemical hook" for generating libraries of Schiff bases or fused heterocycles.

Protocol A: Synthesis of 3-Formylchromone Schiff Bases (Library Generation)

Rationale: Schiff bases of 3-formylchromones often exhibit higher potency against Thymidine Phosphorylase than the parent aldehyde.

Materials:

-

This compound (1.0 eq)

-

Primary amine derivative (e.g., 4-fluoroaniline, thiosemicarbazide) (1.0 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (Catalytic amount)

Procedure:

-

Dissolution: Dissolve 1 mmol of 6-Ac-3FC in 10 mL of hot anhydrous ethanol.

-

Addition: Add 1 mmol of the selected primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

-

Precipitation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

-

Characterization: Confirm imine formation via IR (disappearance of CHO band at ~1690 cm⁻¹, appearance of C=N at ~1620 cm⁻¹).

Critical Control: Avoid aqueous conditions to prevent hydrolysis of the C-6 acetate group during synthesis, unless the 6-OH derivative is the desired final product.

Biological Evaluation Protocols

Protocol B: In Vitro STAT3 Phosphorylation Inhibition Assay

Objective: To quantify the reduction of p-STAT3 (Tyr705) levels in HCCLM3 or MDA-MB-231 cells.

Reagents:

-

Cell Lines: HCCLM3 (Hepatocellular carcinoma) or MDA-MB-231 (TNBC).

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

-

Primary Antibodies: Anti-p-STAT3 (Tyr705), Anti-STAT3 (Total), Anti-GAPDH (Loading Control).

Workflow:

-

Seeding: Seed cells at

cells/well in 6-well plates. Incubate for 24h. -

Treatment: Treat cells with 6-Ac-3FC at graded concentrations (e.g., 10, 25, 50, 100 µM) for 6 hours .

-

Lysis: Wash cells with cold PBS. Add 100 µL ice-cold lysis buffer. Scrape and collect.

-

Western Blotting:

-

Resolve 30 µg protein on 10% SDS-PAGE.

-

Transfer to PVDF membrane.

-

Block with 5% BSA (Phospho-proteins require BSA, not milk).

-

Incubate with Anti-p-STAT3 (1:1000) overnight at 4°C.

-

-

Analysis: Normalize p-STAT3 signal to Total STAT3 and GAPDH.

Expected Result: A dose-dependent decrease in p-STAT3 band intensity without significant change in Total STAT3 levels.

Protocol C: Intracellular Esterase Activation Verification

Objective: To confirm that 6-Ac-3FC functions as a prodrug and releases the active fluorophore/pharmacophore.

Rationale: Chromone derivatives often exhibit changes in fluorescence spectra upon deacetylation.

-

Preparation: Prepare a 10 mM stock of 6-Ac-3FC in DMSO.

-

Cell Free Assay:

-

Dilute to 50 µM in PBS (pH 7.4).

-

Add Porcine Liver Esterase (PLE) (10 units/mL).

-

Monitor UV-Vis absorbance scanning (250–500 nm) every 5 minutes for 1 hour.

-

Observation: Look for a bathochromic shift (red shift) indicating the formation of the phenolate anion (6-OH).

-

-

Cellular Assay:

-

Treat cells with 50 µM 6-Ac-3FC for 2 hours.

-

Lyse cells and perform HPLC-MS analysis of the lysate.

-

Target Mass: Look for the disappearance of m/z 233 (Parent+H) and appearance of m/z 191 (Deacetylated+H).

-

Data Analysis & Reference Values

When screening 6-Ac-3FC derivatives, use the following reference ranges for "hit" validation in cancer cell lines.

| Cell Line | Cancer Type | Target IC₅₀ (Parent 3FC) | Target IC₅₀ (Schiff Base Derivatives) | Significance |

| HCCLM3 | Liver | 40–60 µM | 5–15 µM | High STAT3 dependence |

| MDA-MB-231 | Breast (TNBC) | 50–80 µM | 10–20 µM | Aggressive, metastatic |

| HepG2 | Liver | >100 µM | 20–40 µM | Lower sensitivity (p53 wt) |

| LO2 | Normal Liver | >200 µM | >100 µM | Toxicity Check (Selectivity Index) |

Note: The Schiff base derivatives (created via Protocol A) generally show 3–5x higher potency than the parent aldehyde due to improved target binding affinity.

Experimental Workflow Diagram

Figure 2: Decision matrix for utilizing 6-Ac-3FC in experimental workflows.

References

-

3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma. Source: National Institutes of Health (PMC) Link:[Link]

-

Synthesis and biological evaluation of chromone-3-carboxamides. Source: Semantic Scholar / Arkivoc Link:[Link]

-

Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. Source: MDPI (Biomolecules) Link:[Link]

-

3-Formylchromones as diverse building blocks in heterocycles synthesis. Source: European Journal of Chemistry Link:[Link]

Sources

Application Notes & Protocols for the Synthesis of Heterocyclic Compounds from 3-Formylchromones

Introduction: The Unique Versatility of 3-Formylchromones

3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) and its derivatives are exceptionally versatile building blocks in modern organic and medicinal chemistry.[1][2][3] Their synthetic utility stems from a unique electronic architecture featuring three distinct electrophilic centers: the aldehyde carbon, the C2 carbon of the pyrone ring, and the C4 carbonyl carbon.[1][2][3] This arrangement allows 3-formylchromones to participate in a wide array of chemical transformations, including condensations, cycloadditions, and multicomponent reactions.[1][2][4]

The core reactivity often involves an initial reaction at the highly accessible formyl group, followed by an intramolecular event involving the electron-deficient C2-C3 double bond. This frequently leads to a fascinating cascade sequence involving the opening of the γ-pyrone ring and subsequent recyclization to form new, often complex, heterocyclic systems. The compounds synthesized from this precursor are not merely of academic interest; they often possess significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2]

This guide provides an in-depth exploration of key synthetic strategies, offering both the mechanistic rationale behind the transformations and detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.

Figure 1. Key electrophilic sites of the 3-formylchromone scaffold.

Part 1: Synthesis of Fused Pyridines via Ring Transformation

One of the most powerful applications of 3-formylchromones is their reaction with amino-heterocycles or other C-N binucleophiles to generate fused pyridine systems.[5][6] This transformation is not a simple condensation but a sophisticated cascade involving the opening of the pyrone ring.

Application Note: Mechanistic Insights

The reaction between a 3-formylchromone and an electron-rich amine, such as a 5-aminopyrazole, proceeds via a well-established pathway.[7] The process is typically catalyzed by a mild acid like p-toluenesulfonic acid (p-TsOH).

-

Initial Condensation: The reaction initiates with the nucleophilic attack of the amino group on the formyl carbon of the chromone, forming an enamine intermediate. This step is readily reversible.[7]

-

Pyrone Ring Opening: The key step involves the intramolecular attack of the solvent (e.g., ethanol) or another nucleophile at the C2 position of the chromone ring. This disrupts the aromaticity of the pyrone and leads to its opening, yielding a highly reactive enaminoketone intermediate. The initial chromone structure is now converted into a 1-(2-hydroxyphenyl)-1,3-dione derivative.

-

Pyridine Ring Annulation: The newly formed dione system undergoes a cyclocondensation reaction. The enamine nitrogen attacks one of the carbonyl groups, and subsequent dehydration leads to the formation of the new, stable pyridine ring.

The choice of solvent is critical. Alcohols like ethanol not only serve as the reaction medium but can also act as the nucleophile that initiates ring opening.[7][8] Acetic acid can also be used, acting as both a solvent and a catalyst.[5]

Figure 2. General mechanism for pyrazolo[3,4-b]pyridine synthesis.

Protocol: Synthesis of 6-(2-hydroxybenzoyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from the facile, one-pot synthesis described for a range of pyrazolo[3,4-b]pyridine derivatives.[7]

Materials:

-

3-Formylchromone (1.0 eq)

-

5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)

-

Ethanol (Absolute)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.03 eq)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

To a 50 mL round-bottom flask, add 3-formylchromone (e.g., 1.74 g, 10 mmol) and 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol).

-

Add absolute ethanol (25 mL) to the flask.

-

Add a catalytic amount of p-TsOH (e.g., 50 mg, ~0.3 mmol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Expert Tip: Monitor the reaction progress visually. The initial mixture may form a brightly colored (often yellow) intermediate, which will fade to a pale yellow or off-white suspension as the final product precipitates.[7] The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid product twice with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from toluene or an ethanol-DMSO mixture.[7]

Self-Validation:

-

Expected Yield: ~85%[7]

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) from the 3-formylchromone and the appearance of characteristic aromatic signals for the fused pyridine system are key indicators of a successful reaction.

| R Group on Chromone | R¹ Group on Pyrazole | Reaction Time (h) | Yield (%) |

| H | Phenyl | 2 | ~85 |

| 6-Nitro | Phenyl | 4 | ~70 |

| 6-Chloro | H | 2 | ~88 |

| 6-Bromo | 4-Nitrophenyl | 4 | ~72 |

| Data adapted from literature reports for analogous syntheses.[7] |

Part 2: Synthesis of Five-Membered Heterocycles

3-Formylchromones are also excellent precursors for five-membered heterocycles like pyrazoles and isoxazoles through reactions with the appropriate binucleophiles.

Synthesis of 3(5)-(2-Hydroxyaryl)pyrazoles

Application Note: Mechanistic Insights

When 3-formylchromone reacts with hydrazine or its derivatives (e.g., phenylhydrazine), the reaction proceeds through a similar pyrone ring-opening mechanism.[9]

-

Hydrazone Formation: The initial step is the condensation of the hydrazine with the formyl group to form a hydrazone.

-

Ring Opening & Cyclization: A nucleophilic attack by the second nitrogen of the hydrazone moiety (or another hydrazine molecule) occurs at the C2 position, leading to the opening of the pyrone ring. This creates an intermediate which rapidly cyclizes and aromatizes to form the stable pyrazole ring, yielding a 4-salicyloyl-substituted pyrazole.[9] The choice of solvent, such as ethanol, and reaction conditions (reflux) facilitates this transformation.

Protocol: Synthesis of 4-(2-Hydroxybenzoyl)-1-phenylpyrazole

This protocol describes the reaction of 3-formylchromone with phenylhydrazine.[9]

Materials:

-

3-Formylchromone (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolve 3-formylchromone (1.74 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Add phenylhydrazine (1.08 g, 10 mmol) to the solution.

-

Heat the mixture under reflux for 3-5 hours. Monitor the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product often crystallizes out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Synthesis of Isoxazoles

Application Note: Mechanistic Insights

The synthesis of isoxazoles follows an analogous pathway to pyrazole formation, using hydroxylamine hydrochloride as the N-O binucleophile.[10][11] The reaction involves the initial formation of an oxime at the formyl group, followed by the pyrone ring-opening and subsequent intramolecular cyclization involving the oxime's oxygen atom to form the isoxazole ring.

Figure 3. Standard workflow for heterocycle synthesis from 3-formylchromones.

Part 3: Multicomponent Reactions (MCRs)

The reactivity of 3-formylchromones makes them ideal candidates for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a complex product.[12] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate molecular diversity.

Application Note: Synthesis of Functionalized Morphan Derivatives

An elegant example is the three-component cascade reaction of a 3-formylchromone, 2-naphthol, and a heterocyclic ketal aminal (HKA) to produce complex morphan (2-azabicyclo[3.3.1]nonane) derivatives.[13]

This reaction, performed in an ionic liquid, involves a remarkable cascade of events including:

-

Initial Michael Addition: The reaction begins with a Michael addition between the 3-formylchromone and 2-naphthol.

-

Series of Additions and Cyclizations: This is followed by a sequence of 1,2-additions, a second Michael addition, and an N-alkylation involving the HKA.

-

Ring Opening/Rearrangement: The process is accompanied by the characteristic opening of the chromone ring.

-

Bond Formations: In total, four new bonds (one C-N, one C-O, and two C-C) are formed in a single operation.[13]

This strategy highlights the power of using 3-formylchromones to construct intricate, polycyclic scaffolds that would otherwise require lengthy, multi-step syntheses.[14] The use of environmentally benign solvents like ionic liquids further enhances the appeal of this methodology.[13]

References

-

Ali, T. E. -S., Ibrahim, M. A., El-Gohary, N. M., & El‐Kazak, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

-

Iaroshenko, V. O., et al. (2010). 3-Formylchromones, Acylpyruvates, and Chalcone as Valuable Substrates for the Syntheses of Fused Pyridines. Synthesis, 2010(16), 2749–2758. [Link]

-

Gomes, A., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(9), 1433. [Link]

-

Ziarani, G. M., & Mofateh, P. (2020). The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions. HETEROCYCLES, 100(7), 992. [Link]

-

Ziarani, G. M., & Mofateh, P. (2020). The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions. ResearchGate. [Link]

-

Gáspár, A., & Szabó, Z. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1056-1071. [Link]

-

Sirok, D., et al. (2009). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 14(1), 325-337. [Link]

-

Ali, T. E. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. [Link]

-

Tu, S., et al. (2022). An Environmentally Benign Multicomponent Cascade Reaction of 3-Formylchromones, 2-Naphthols, and Heterocyclic Ketal Aminals: Site-Selective Synthesis of Functionalized Morphan Derivatives. The Journal of Organic Chemistry, 87(13), 8377–8388. [Link]

-

Tu, S., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. [Link]

-

The synthesis of pyridine derivatives from 3‐formylchromone. Portal periodicos CAPES. [Link]

-

Sharma, U. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

-

Wolfe, J. P., & Nakhla, J. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(11), 2243–2246. [Link]

-

Iaroshenko, V. O., et al. (2010). 3-Formylchromones, Acylpyruvates, and Chalcone as Valuable Substrates for the Syntheses of Fused Pyridines. ResearchGate. [Link]

-

Gherghereh, R., et al. (2023). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 24(23), 16999. [Link]

-

Conversion of 3-formylchromone into biologically important pyrimidines and pyrazoles. ResearchGate. [Link]

-

Fisyuk, A. S., & Kozhevnikov, D. N. (2021). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry, 9(2), 1-17. [Link]

-

Ali, T. E. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. Semantic Scholar. [Link]

-

Gáspár, A., & Szabó, Z. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1056-1071. [Link]

-

Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives. ResearchGate. [Link]

-

Keglevich, G., et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 8(1), 1017–1029. [Link]

-

Synthesis of substituted 3-formyl chromones. ResearchGate. [Link]

-

One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New Journal of Chemistry. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]

-

Boojamra, C. G., & Ellman, J. A. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(4). [Link]

-

Wu, J., & Sun, X. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13612-13620. [Link]

-

Abdullah, N. A. A., & Salam, M. A. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 13(6), 6645-6655. [Link]

-

Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. figshare.com [figshare.com]

Application Notes and Protocols: The Role of 3-Formylchromones as Versatile Synthons in Heterocyclic Chemistry

Introduction: The Unique Reactivity of 3-Formylchromones

Chromone (4H-1-benzopyran-4-one) and its derivatives are a critical class of heterocyclic compounds, widely recognized for their significant biological activities and as privileged structures in drug discovery.[1][2] Among the various functionalized chromones, 3-formylchromones (also known as 4-oxo-4H-chromene-3-carboxaldehydes) hold a position of particular importance for synthetic chemists.[1] Their value stems not just from their inherent biological properties, which include antimicrobial, anti-inflammatory, and antitumor activities, but from their exceptional versatility as building blocks (synthons) for constructing more complex heterocyclic systems.[3][4][5]

The synthetic power of 3-formylchromones is rooted in their unique electronic structure. The molecule possesses three distinct electrophilic centers: the formyl carbon (C-formyl), the C-2 carbon of the pyrone ring, and the C-4 carbonyl carbon.[1][4][6][7] This distribution of electron-deficient sites allows 3-formylchromones to react as Michael acceptors, heterodienes, or dienophiles, providing multiple pathways for chemical transformation.[1][6] This guide provides an in-depth exploration of the reactivity of 3-formylchromones and details key protocols for their application in the synthesis of diverse heterocyclic frameworks.

Part 1: Synthesis of the 3-Formylchromone Synthon

The most prevalent and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[1][8] This reaction involves the double formylation of a substituted 2-hydroxyacetophenone using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which serves as both reagent and solvent.[1] The reaction proceeds through cyclization and concomitant dehydration to yield the final chromone structure.[1]

Diagram 1: General mechanism for the Vilsmeier-Haack synthesis.

Protocol 1: General Synthesis of Substituted 3-Formylchromones[8][9]

This protocol describes a general method for the synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones.

Materials:

-

Substituted 2-hydroxyacetophenone (1.0 eq)

-

N,N-Dimethylformamide (DMF) (10-15 mL per gram of acetophenone)

-

Phosphorus oxychloride (POCl₃) (2.5-3.0 eq)

-

Ice-cold water

-

Ethanol (for crystallization)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

Cool N,N-dimethylformamide (DMF) in a round-bottom flask using an ice-water bath to 0-5 °C.

-

To the cooled DMF, add the substituted 2-hydroxyacetophenone (1.0 eq) with vigorous stirring.

-